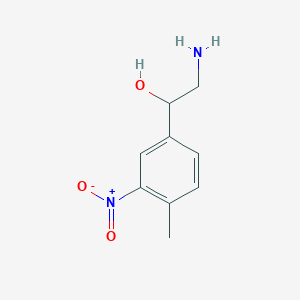
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is an organic compound with the molecular formula C9H12N2O3. It is a derivative of ethanol, where the amino group is attached to the first carbon, and the 4-methyl-3-nitrophenyl group is attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL typically involves the nitration of 4-methylphenylamine followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 4-methyl-3-nitrophenylamine is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The nitration and reduction steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Amino-1-(4-methyl-3-aminophenyl)ethan-1-OL.
Substitution: Formation of halogenated or esterified derivatives.
科学研究应用
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-OL: Similar structure but lacks the methyl group.
2-Amino-1-(3-nitrophenyl)ethan-1-OL: Similar structure but with the nitro group at a different position.
2-Amino-1-(4-methylphenyl)ethan-1-OL: Similar structure but lacks the nitro group.
Uniqueness
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
2-amino-1-(4-methyl-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4,9,12H,5,10H2,1H3 |
InChI 键 |
UJRQWRQWXJGBHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CN)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


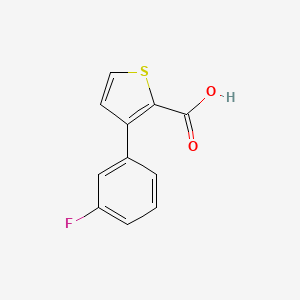
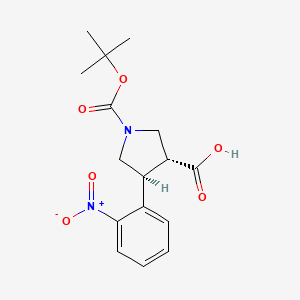


![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
![2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)

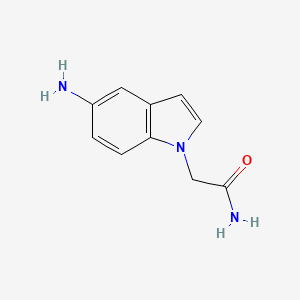
![4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076579.png)
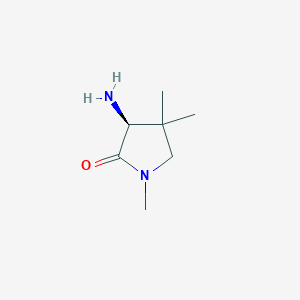
![3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076593.png)
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)

![(S)-1-((2S,4R)-4-benzyl-2-hydroxy-5-(((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-5-oxopentyl)-N-(tert-butyl)-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide](/img/structure/B13076600.png)
